DIETHYL {[(2-{[(DIETHOXYPHOSPHORYL)(PYRIDIN-2-YL)METHYL]AMINO}ETHYL)AMINO](PYRIDIN-2-YL)METHYL}PHOSPHONATE
Overview
Description
Diethyl (7-ethoxy-7-oxido-1,6-dipyridin-2-yl-8-oxa-2,5-diaza-7-phosphadec-1-yl)phosphonate is a complex organophosphorus compound It is characterized by the presence of multiple functional groups, including pyridine rings, an ethoxy group, and a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL {[(2-{[(DIETHOXYPHOSPHORYL)(PYRIDIN-2-YL)METHYL]AMINO}ETHYL)AMINO](PYRIDIN-2-YL)METHYL}PHOSPHONATE typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the Pyridine Rings: The pyridine rings can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Phosphonate Group: The phosphonate group can be introduced using diethyl phosphite in the presence of a base, such as potassium tert-butoxide, which facilitates the Michaelis–Becker reaction.
Formation of the Oxide and Ethoxy Groups: The ethoxy group can be introduced through esterification reactions, while the oxide group can be formed through oxidation reactions using reagents like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Diethyl (7-ethoxy-7-oxido-1,6-dipyridin-2-yl-8-oxa-2,5-diaza-7-phosphadec-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other alkoxy groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols in the presence of acid or base catalysts.
Major Products
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Alkoxy-substituted phosphonates.
Scientific Research Applications
Diethyl (7-ethoxy-7-oxido-1,6-dipyridin-2-yl-8-oxa-2,5-diaza-7-phosphadec-1-yl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of DIETHYL {[(2-{[(DIETHOXYPHOSPHORYL)(PYRIDIN-2-YL)METHYL]AMINO}ETHYL)AMINO](PYRIDIN-2-YL)METHYL}PHOSPHONATE involves its interaction with molecular targets through its functional groups. The phosphonate group can act as a ligand for metal ions, while the pyridine rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler organophosphorus compound with similar reactivity.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A compound with similar pyridine rings and potential for forming metal complexes.
Uniqueness
Diethyl (7-ethoxy-7-oxido-1,6-dipyridin-2-yl-8-oxa-2,5-diaza-7-phosphadec-1-yl)phosphonate is unique due to its combination of multiple functional groups, which confer a wide range of reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in scientific research.
Properties
IUPAC Name |
N,N'-bis[diethoxyphosphoryl(pyridin-2-yl)methyl]ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O6P2/c1-5-29-33(27,30-6-2)21(19-13-9-11-15-23-19)25-17-18-26-22(20-14-10-12-16-24-20)34(28,31-7-3)32-8-4/h9-16,21-22,25-26H,5-8,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBULKKMANJKPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=N1)NCCNC(C2=CC=CC=N2)P(=O)(OCC)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O6P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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